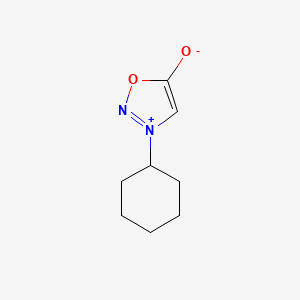
Sydnone, 3-cyclohexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sydnone, 3-cyclohexyl- is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sydnone, 3-cyclohexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sydnone, 3-cyclohexyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Sydnone, particularly the derivative 3-cyclohexyl-sydnone, is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Overview of Sydnone
Sydnone is characterized by its mesoionic structure, which allows for various chemical modifications that can enhance its biological properties. The compound's general formula is C8H12N2O2 and it exhibits several pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antioxidant effects .
Antimicrobial Activity
Research indicates that sydnone derivatives demonstrate significant antimicrobial properties. For instance, thiosemicarbazones derived from sydnone have shown remarkable activity against various bacterial and fungal strains. Notably, compounds with halogen substitutions exhibited minimum inhibitory concentrations (MIC) as low as 0.156 μg/mL against tested microorganisms .
Table 1: Antimicrobial Activity of Sydnone Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4k | 0.156 | F. oxysporum |
| 4l | 0.156 | E. coli |
| 4m | 0.156 | S. aureus |
| 4n | 0.156 | C. albicans |
Anti-inflammatory and Analgesic Effects
Sydnone and its derivatives have been investigated for their anti-inflammatory properties. In particular, studies have shown that certain sydnone imines can induce a hypotensive effect without significant toxicity at concentrations up to 100 μg/mL . The ability of these compounds to modulate inflammatory pathways makes them potential candidates for treating inflammatory diseases.
Case Study: Hypotensive Effects of Sydnone Imines
A study evaluated the effects of N-ethoxycarbonyl-3-morpholinosydnone imine on blood pressure in animal models. Results indicated a gradual decrease in pulse pressure due to a more significant reduction in systolic than diastolic pressure, suggesting potential therapeutic applications in hypertension management .
The biological activity of sydnone derivatives is often attributed to their ability to interact with various biological targets:
- Nitric Oxide Release : Some sydnone imines have been shown to act as pro-NO donors, facilitating the release of nitric oxide (NO), which plays a crucial role in cardiovascular health and cellular signaling .
- Antiplatelet Activity : Certain sydnone compounds exhibit high antiplatelet activity, potentially through direct activation of soluble guanylate cyclase .
Recent Advances
Recent advancements in synthetic methodologies have expanded the library of sydnone derivatives available for biological testing. The development of novel thiosemicarbazone derivatives bearing sydnone rings has opened new avenues for exploring their pharmacological potential.
Table 2: Recent Synthetic Approaches to Sydnone Derivatives
| Synthesis Method | Compounds Synthesized | Yield (%) |
|---|---|---|
| Microwave-assisted | N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones | High |
| Conventional heating | Various aryl-substituted sydnones | Moderate |
Properties
CAS No. |
20600-69-5 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-cyclohexyloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C8H12N2O2/c11-8-6-10(9-12-8)7-4-2-1-3-5-7/h6-7H,1-5H2 |
InChI Key |
LBWGAPRXZZUQPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[N+]2=NOC(=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















